

Technical Guide: 5-(Azetidin-3-yl)-2-methylpyridine Structure & Properties

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Compound of Interest

Compound Name: 5-(Azetidin-3-yl)-2-methylpyridine

Cat. No.: B11923802

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Executive Summary

5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) represents a critical scaffold in the design of nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it functions as a rigidified bioisostere of nicotine and a metabolically stable analog of the potent nAChR agonist A-85380. By replacing the flexible pyrrolidine ring of nicotine or the ether linkage of A-85380 with a direct carbon-carbon (C-C) bond between the pyridine and a strained azetidine ring, this molecule offers a unique profile of lipophilicity, basicity, and conformational rigidity.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic methodologies, and applications in neuropharmacology, specifically targeting the

nAChR subtype implicated in cognitive disorders, pain management, and smoking cessation.

Chemical Structure & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a 2-methylpyridine ring attached at the C5 position to the C3 position of an azetidine ring. This specific connectivity is significant for two reasons:

- **Conformational Restriction:** The direct C-C bond restricts the rotational freedom compared to the C-O-C ether linker found in A-85380, potentially locking the pharmacophore into a bioactive conformation.
- **Metabolic Stability:** The absence of an ether oxygen removes a potential site for oxidative dealkylation, a common metabolic liability in early-stage drug candidates.

Physicochemical Data Table

Property	Value	Context
IUPAC Name	5-(Azetidin-3-yl)-2-methylpyridine	Official nomenclature
CAS Number	1260642-05-4	Unique Identifier
Molecular Formula	-	-
Molecular Weight	148.21 g/mol	Fragment-like (Rule of 3 compliant)
Exact Mass	148.1000	For HRMS identification
LogP (Predicted)	~1.08	Optimal for CNS penetration
TPSA	24.92 Å ²	Highly permeable (BBB crossing)
pKa (Azetidine)	~9.5 - 10.0	Basic center (protonated at pH 7.4)
pKa (Pyridine)	~5.5 - 6.0	Weakly basic aromatic nitrogen
H-Bond Donors	1 (Secondary Amine)	Key interaction with receptor
H-Bond Acceptors	2 (Pyridine N, Azetidine N)	-

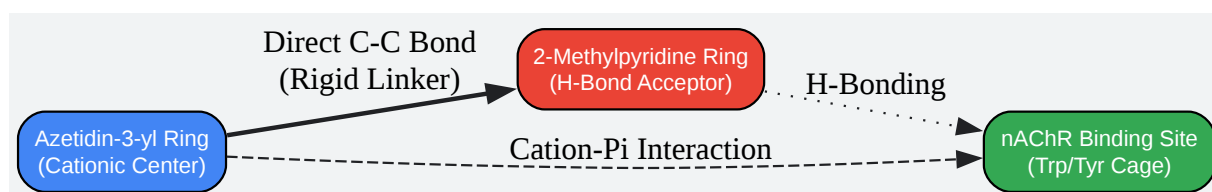
Pharmacophore & Binding Mode

The azetidine nitrogen serves as the cationic center, mimicking the pyrrolidine nitrogen of nicotine. It forms a critical cation-

interaction with the tryptophan cage (Trp149) in the nAChR binding site. The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-methyl group provides hydrophobic bulk that can enhance selectivity for specific receptor subtypes (e.g.,

vs.

).



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Figure 1: Pharmacophore mapping of **5-(Azetidin-3-yl)-2-methylpyridine** interacting with the nAChR binding site.

Synthetic Methodology

The synthesis of 3-arylazetidines is challenging due to the strain of the four-membered ring. The most robust modern approach utilizes metal-catalyzed cross-coupling of a protected 3-iodoazetidine with a pyridineboronic acid.

Retrosynthetic Analysis

- Disconnection: C3(Azetidine)-C5(Pyridine) bond.
- Key Intermediates: 1-Boc-3-iodoazetidine and (6-methylpyridin-3-yl)boronic acid.
- Reaction Type: Nickel/Photoredox or Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura or Negishi).

Protocol: Nickel-Catalyzed Cross-Coupling

This protocol avoids the

-hydride elimination issues common with Pd-catalyzed coupling of secondary alkyl halides.

Reagents:

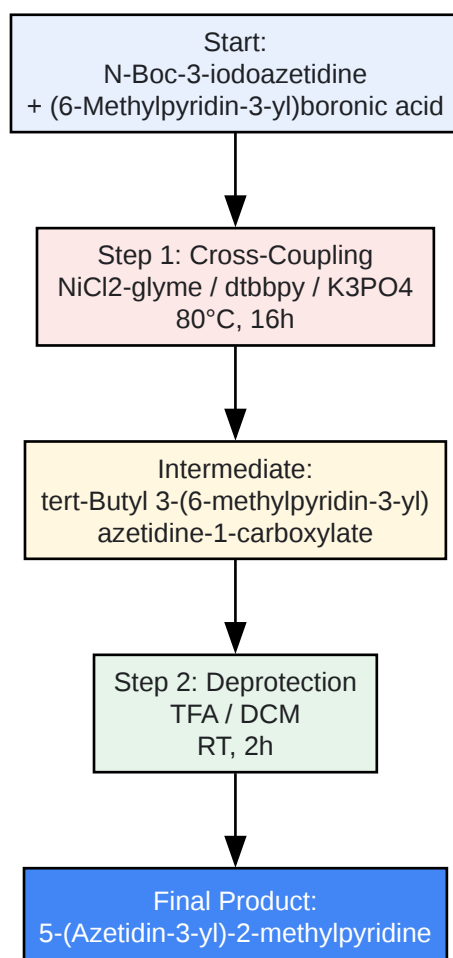
- Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)
- Substrate B: (6-Methylpyridin-3-yl)boronic acid (1.5 equiv)
- Catalyst:
(10 mol%)
- Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
- Base: Potassium phosphate (
) (2.0 equiv)
- Solvent: 1,4-Dioxane / Methanol (9:1)

Step-by-Step Procedure:

- Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial with Substrate A (1.0 mmol), Substrate B (1.5 mmol), Ni catalyst, Ligand, and Base.
- Solvation: Add degassed 1,4-Dioxane/Methanol (5 mL). Seal the vial with a crimp cap.
- Reaction: Heat the mixture to 80°C for 16 hours with vigorous stirring. The solution will typically turn a dark red/brown color indicating active catalyst formation.
- Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
- Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the N-Boc protected intermediate.
- Deprotection: Dissolve the intermediate in

(2 mL) and add Trifluoroacetic Acid (TFA) (1 mL). Stir at room temperature for 2 hours.

- Free Base Isolation: Concentrate to remove excess TFA. Redissolve in , wash with saturated (aq) to neutralize, dry over , and concentrate to yield the title compound **5-(Azetidin-3-yl)-2-methylpyridine**.



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Figure 2: Synthetic workflow for the production of **5-(Azetidin-3-yl)-2-methylpyridine** via Nickel-catalyzed cross-coupling.

Medicinal Chemistry Applications

nAChR Targeting

The primary application of **5-(Azetidin-3-yl)-2-methylpyridine** is as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs).

- **Subtype:** High affinity is expected due to the structural similarity to A-85380. The rigid azetidine ring positions the basic nitrogen at an optimal distance (~5-6 Å) from the pyridine ring to bridge the agonist binding site.
- **Selectivity:** The 2-methyl substituent on the pyridine ring is a known determinant for selectivity, often reducing affinity for the ganglionic subtype, thereby improving the therapeutic index (reducing cardiovascular side effects).

Structural Advantages over Nicotine

- **Basicity:** The azetidine nitrogen is more basic than the pyrrolidine of nicotine, ensuring a higher fraction of the protonated (active) species at physiological pH.
- **Lipophilicity:** The LogP of ~1.08 is ideal for crossing the Blood-Brain Barrier (BBB) without excessive non-specific binding.
- **Metabolic Profile:** The molecule lacks the metabolically labile N-methyl group of nicotine (susceptible to demethylation) and the ether linkage of A-85380.

Safety & Handling

- **Hazard Classification:** Irritant (Skin/Eye/Respiratory).
- **Handling:** Handle in a fume hood. Wear nitrile gloves and safety glasses.
- **Storage:** Hygroscopic amine. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
- **Stability:** Stable in solution as the hydrochloride or trifluoroacetate salt. The free base may absorb from the air (carbamate formation).

References

- PubChem. (n.d.). 2-(Azetidin-3-yloxy)-5-methylpyridine dihydrochloride (Compound Summary). [Note: Structural analog reference]. Retrieved from [[Link](#)]
- Holladay, M. W., et al. (1998). Identification of a potent, selective agonist of the neuronal alpha 4 beta 2 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry. [Contextual grounding for azetidiny-pyridine scaffolds].
- Dunbar, C., et al. (2023). Azetidine Synthesis: Methods and Applications. Organic Chemistry Portal. Retrieved from [[Link](#)]
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